N-Carbamoyl-tyrosine

描述

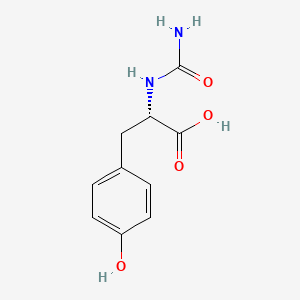

N-Carbamoyl-tyrosine is a derivative of the amino acid tyrosine, where a carbamoyl group is attached to the amino group of tyrosine

准备方法

Synthetic Routes and Reaction Conditions: N-Carbamoyl-tyrosine can be synthesized through the carbamoylation of tyrosine using potassium cyanate. The reaction typically involves mixing tyrosine with potassium cyanate in an aqueous solution, followed by heating to facilitate the reaction. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods: In industrial settings, the production of this compound may involve enzymatic processes using carbamoylases. These enzymes catalyze the hydrolysis of N-carbamoyl-amino acids to produce the desired compound with high specificity and efficiency .

化学反应分析

Formation via Carbamoylation Reaction

N-Carbamoyl-tyrosine is primarily formed through the non-enzymatic reaction of tyrosine with cyanate (OCN⁻), a decomposition product of urea. This reaction occurs in patients with end-stage renal disease (ESRD), where elevated urea levels lead to cyanate accumulation .

Reaction Mechanism :

The carbamoylation process involves nucleophilic attack by the α-amino group of tyrosine on the electrophilic carbon of cyanate, forming a stable urea derivative.

Key Data :

-

Plasma concentrations in ESRD patients: 77.2 ± 12 µmol/L (N-C-Tyr) vs. 70.1 ± 6 µmol/L (free tyrosine) .

-

Carbamoylation index (N-C-Tyr/Tyr ratio) correlates with blood urea nitrogen levels and dialysis efficacy .

Stability and Isomerization

Carbamoyl groups exhibit unique stereochemical properties. Studies on carbamoylated amino acids reveal:

Syn/Anti Rotamer Equilibrium

This compound exists in equilibrium between syn and anti rotamers due to restricted rotation around the C–N bond (Figure 1) .

| Property | Value/Observation |

|---|---|

| Dominant rotamer | syn (in aqueous solution) |

| Aggregation behavior | Concentration-dependent dimerization |

| Hydrogen bonding | Intermolecular H-bonds stabilize syn |

Impact :

-

The syn rotamer forms intermolecular hydrogen-bonded aggregates, influencing solubility and reactivity .

-

Esters of this compound (e.g., methyl esters) lack this behavior due to the absence of a free carboxylic acid .

Enzymatic Modifications

While N-C-Tyr itself is not extensively studied in enzymatic pathways, related N-acyl-tyrosine derivatives undergo metabolic transformations:

Oxidative Decarboxylation

N-Acyl-L-tyrosines (structurally analogous to N-C-Tyr) are substrates for oxidative decarboxylation, yielding N-acyl-4-[(E)-2-aminovinyl] phenols. This reaction is catalyzed by enzymes like FeeG in soil bacteria :

Tyrosinase Activity

N-Acetyl-L-tyrosine (a related compound) is oxidized by tyrosinase to form N-acetyl-L-DOPA and dopaquinone . While not directly observed for N-C-Tyr, similar reactivity is plausible.

Enzymatic Hydrolysis

N-Carbamoyl amino acids are intermediates in the enzymatic production of D-amino acids. For example:

-

Hydantoinase hydrolyzes DL-hydroxyphenylhydantoin to N-carbamoyl-D-p-hydroxyphenylglycine, which is then converted to D-p-hydroxyphenylglycine by D-hydantoinase .

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 50°C |

| pH | 7.5 (Tris-HCl buffer) |

| Cofactors | Mn²⁺, DTT |

Role in Uremic Toxicity

N-C-Tyr accumulates in ESRD patients due to impaired renal clearance . Its carbamoylation index serves as a biomarker for:

科学研究应用

Chemistry

N-Carbamoyl-tyrosine is utilized as a precursor in the synthesis of complex molecules. Its unique structure allows for various chemical reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science. The synthesis typically involves the carbamoylation of tyrosine using reagents such as potassium cyanate, which can be optimized for yield and purity through methods like crystallization.

Biology

In biological research, this compound is studied for its role in metabolic pathways involving tyrosine. Upon hydrolysis, it releases tyrosine, which is crucial for synthesizing neurotransmitters like dopamine and norepinephrine. This property makes it significant in studies related to cognitive function and neurochemistry . Research indicates that tyrosine supplementation can enhance cognitive performance under specific conditions, particularly when neurotransmitter levels are low .

Medicine

The potential therapeutic applications of this compound are under investigation, particularly as a prodrug for tyrosine supplementation. This approach may be beneficial in treating conditions associated with low neurotransmitter levels, such as depression or cognitive decline. Studies have shown that enhancing tyrosine availability can mitigate cognitive deficits under stress or fatigue conditions . Furthermore, this compound's ability to modulate metabolic pathways positions it as a candidate for developing treatments targeting metabolic disorders.

Industry

In industrial applications, this compound is used in producing optically pure amino acids and other fine chemicals. Its unique properties allow for the selective synthesis of desired compounds while minimizing byproducts, which is essential in pharmaceutical manufacturing.

Case Study 1: Tyrosine Supplementation and Cognitive Function

A study investigated the effects of tyrosine supplementation on cognitive performance under stress conditions. Participants receiving tyrosine showed improved performance on tasks requiring working memory compared to those on placebo. This suggests that compounds like this compound could enhance cognitive resilience by increasing available tyrosine .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound through enzymatic processes using carbamoylases. The findings indicated that enzymatic methods could yield higher specificity and efficiency compared to traditional chemical synthesis routes, highlighting the compound's industrial relevance.

作用机制

The mechanism of action of N-Carbamoyl-tyrosine involves its hydrolysis to release tyrosine, which can then participate in various metabolic pathways. The carbamoyl group is hydrolyzed by specific enzymes, such as carbamoylases, to yield tyrosine, ammonia, and carbon dioxide. Tyrosine is a precursor for several important biomolecules, including neurotransmitters and hormones .

相似化合物的比较

N-Carbamoyl-aspartic acid: Another carbamoyl derivative of an amino acid, used in metabolic studies.

N-Carbamoyl-glutamic acid: Studied for its role in nitrogen metabolism.

N-Carbamoyl-phenylalanine: Investigated for its potential therapeutic applications.

Uniqueness of N-Carbamoyl-tyrosine: this compound is unique due to its specific role as a precursor for tyrosine, which is essential for the synthesis of neurotransmitters and hormones. Its ability to be hydrolyzed to release tyrosine makes it a valuable compound in both research and industrial applications .

生物活性

N-Carbamoyl-tyrosine (NCT) is a derivative of the amino acid tyrosine, which has garnered attention for its potential biological activities and therapeutic applications. This article explores the biological activity of NCT, including its mechanisms of action, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the addition of a carbamoyl group to the amino acid tyrosine. This modification can influence its solubility, stability, and interaction with biological targets. The structural formula is represented as follows:

Mechanisms of Biological Activity

NCT's biological activity is primarily attributed to its interactions with various proteins and enzymes involved in cellular signaling pathways. Key mechanisms include:

- Inhibition of Protein Tyrosine Phosphatases (PTPs) : NCT has been shown to exhibit inhibitory effects on PTPs, which play a crucial role in regulating cellular functions through the reversible phosphorylation of tyrosine residues. This inhibition can affect signaling pathways related to cell growth, differentiation, and metabolism .

- Modulation of Protein Kinase Activity : Similar to PTPs, protein kinases are vital for cellular signaling. NCT may influence kinase activity by acting as a substrate or inhibitor, thereby affecting downstream signaling cascades .

- Reactive Nitrogen Species Interaction : Studies indicate that NCT may interact with reactive nitrogen species, potentially leading to post-translational modifications such as nitration of tyrosine residues in target proteins. This can alter enzyme activity and cellular responses .

Biological Effects

Research has demonstrated several biological effects associated with NCT:

- Antioxidant Activity : NCT may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : By modulating signaling pathways involved in inflammation, NCT could contribute to reduced inflammatory responses in various tissues.

- Neuroprotective Effects : Some studies suggest that NCT may have neuroprotective properties, potentially benefiting conditions like neurodegeneration or oxidative stress-related disorders.

Table 1: Summary of Biological Activities of this compound

Case Studies

- Inhibition of Protein Tyrosine Phosphatases : A study highlighted that natural compounds similar to NCT showed significant inhibitory activity against PTPs, suggesting potential therapeutic applications in diseases characterized by dysregulated phosphorylation events .

- Neuroprotective Study : In a model of oxidative stress-induced neuronal damage, treatment with NCT resulted in decreased cell death and improved mitochondrial function, indicating its potential as a neuroprotective agent .

- Inflammation Model : In vitro experiments demonstrated that NCT reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS), supporting its role as an anti-inflammatory agent .

属性

IUPAC Name |

(2S)-2-(carbamoylamino)-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c11-10(16)12-8(9(14)15)5-6-1-3-7(13)4-2-6/h1-4,8,13H,5H2,(H,14,15)(H3,11,12,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLKYZVGQWCHBH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70920089 | |

| Record name | N-[Hydroxy(imino)methyl]tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90899-85-7 | |

| Record name | N-Carbamoyl-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090899857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(imino)methyl]tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(carbamoylamino)-3-(4-hydroxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。